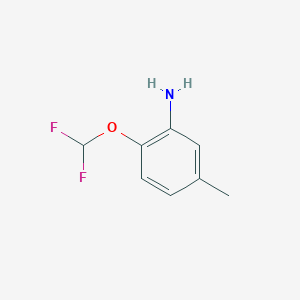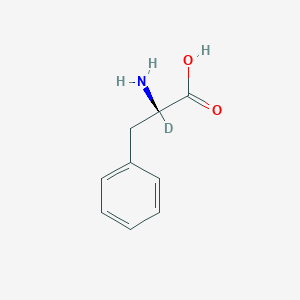
L-Phenylalanine-2-d1
概述
描述
L-Phenylalanine-2-d1 is a deuterated form of L-Phenylalanine, an essential amino acid. The compound is characterized by the substitution of a hydrogen atom with deuterium at the second carbon position. This isotopic labeling is used to study metabolic pathways and enzyme mechanisms due to its stability and minimal perturbation of the molecule’s chemical properties .
作用机制
Target of Action
L-Phenylalanine-2-d1 primarily targets the L-type amino acid transporter 1 (LAT1) . LAT1 is a transmembrane protein responsible for transporting large neutral amino acids . It is particularly promising for targeted drug delivery due to its tissue-specific expression profile . This compound is also a competitive antagonist for the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs .
Mode of Action
This compound interacts with its targets by being selectively transported by LAT1 . It improves LAT1 affinity and selectivity compared to the parent amino acid Phenylalanine . As a competitive antagonist for NMDARs and non-NMDARs, it competes with glycine and glutamate for their binding sites .
Biochemical Pathways
This compound is involved in the phenylalanine metabolism pathway . It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . It is also used as the precursor for the biosynthesis of 2-Phenylethanol (2-PE) through the Ehrlich pathway .
Pharmacokinetics
Deuterium substitution has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as a precursor in various biochemical pathways. For instance, in the Ehrlich pathway, it serves as a precursor for the biosynthesis of 2-PE, an important flavoring ingredient .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the level of isotopic enrichment of this compound can vary depending on the concentration of 2H2O in the growth media . This suggests that the environment in which this compound is synthesized can impact its properties and functions.
生化分析
Biochemical Properties
L-Phenylalanine-2-d1 plays a crucial role in biochemical reactions. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and o-phthalaldehyde (OPA). PAL catalyzes the conversion of this compound to ammonia and trans-cinnamic acid .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently under research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and affects its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
L-Phenylalanine-2-d1 can be synthesized through various methods, including chemical synthesis and enzymatic processes. One common method involves the hydrogen-deuterium exchange reaction, where L-Phenylalanine is treated with deuterium oxide (D2O) under specific conditions to replace the hydrogen atom with deuterium .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation using genetically engineered Escherichia coli strains. These strains are designed to incorporate deuterium into the phenylalanine molecule during biosynthesis. The process is optimized for high yield and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions
L-Phenylalanine-2-d1 undergoes various chemical reactions, including:
Oxidation: The amino acid can be oxidized to form phenylpyruvic acid.
Reduction: Reduction reactions can convert it into phenylethylamine.
Substitution: The deuterium atom can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution.
Major Products Formed
Phenylpyruvic acid: Formed through oxidation.
Phenylethylamine: Formed through reduction.
Substituted phenylalanine derivatives: Formed through substitution reactions.
科学研究应用
L-Phenylalanine-2-d1 has numerous applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding protein synthesis and enzyme activity.
Medicine: Investigated for its role in neurotransmitter synthesis and potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and as a dietary supplement.
相似化合物的比较
Similar Compounds
L-Phenylalanine-15N: Another isotopically labeled form used for similar research purposes.
L-Phenylalanine-3,3-d2: Deuterated at different positions, used for studying different aspects of metabolism.
L-Phenyl-d5-alanine: Contains multiple deuterium atoms, providing more detailed insights into metabolic processes.
Uniqueness
L-Phenylalanine-2-d1 is unique due to its specific deuterium labeling at the second carbon position, which allows for precise tracking of metabolic pathways without significantly altering the molecule’s chemical properties. This makes it an invaluable tool in biochemical and pharmacological research .
属性
IUPAC Name |
(2S)-2-amino-2-deuterio-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-ZXEPEWCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](CC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443651 | |
| Record name | L-Phenylalanine-2-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54793-54-3 | |
| Record name | L-Phenylalanine-2-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
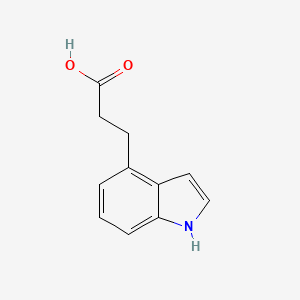
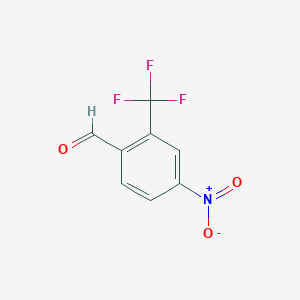
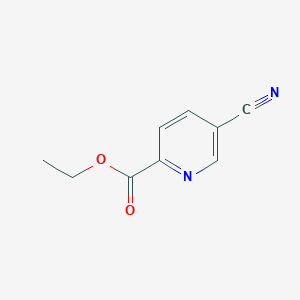

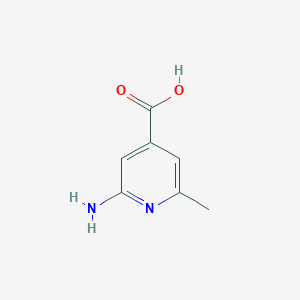
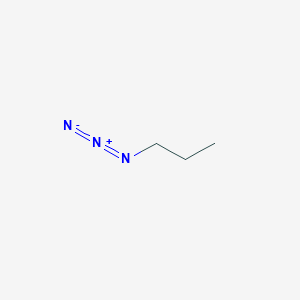

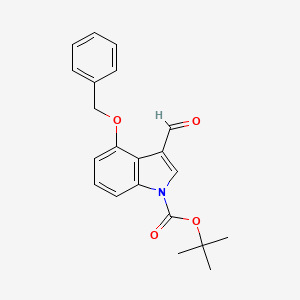

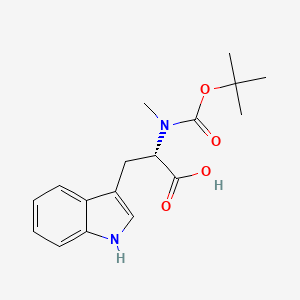

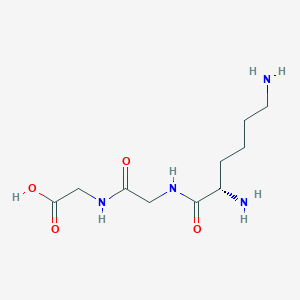
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)
